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Compound of Interest

Compound Name:
(S)-3,3,3-Trifluoro-2-methoxy-2-

phenylpropanoyl chloride

Cat. No.: B1224843 Get Quote

An In-depth Technical Guide to (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (CAS

20445-33-4)

Chemical Identification and Overview
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, identified by CAS number 20445-

33-4, is a specialized acyl chloride widely known in the fields of organic chemistry and

stereochemical analysis.[1][2] It is most commonly referred to as (+)-Mosher's acid chloride or

(S)-(+)-MTPA-Cl.[3][4] This compound is a chiral derivatizing agent, primarily utilized for

determining the enantiomeric purity and absolute configuration of chiral alcohols and amines

through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

The molecule's utility stems from its trifluoromethyl group and the chiral center which, after

reaction with a chiral substrate, forms diastereomeric esters or amides. These diastereomers

exhibit distinct NMR spectral properties, allowing for detailed stereochemical assignment.[1][5]

[6] It is a valuable tool in the synthesis and characterization of natural products, pheromones,

and other complex chiral molecules.[3]

Physicochemical Properties
(+)-Mosher's chloride is a colorless to slightly yellow liquid under standard conditions.[5] Its key

physical and chemical properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₀H₈ClF₃O₂ [1][6]

Molecular Weight 252.62 g/mol [3]

Appearance Colorless to slight yellow liquid [4][5]

Boiling Point 213-214 °C (lit.) [3]

Density 1.35 g/mL at 25 °C (lit.) [3]

Refractive Index (n20/D) 1.469 (lit.) [3]

Optical Purity (ee) ≥98% (GLC) [3]

Storage Temperature −20°C [3]

Solubility Reacts with water

Safety and Handling
(+)-Mosher's chloride is a corrosive and moisture-sensitive compound that requires careful

handling in a controlled laboratory environment. Thermal decomposition can release toxic

gases such as hydrogen chloride and hydrogen fluoride.[6]

Hazard Class GHS Classification

Pictogram GHS05

Signal Word Danger

Hazard Statement
H314: Causes severe skin burns and eye

damage.[3][6]

Storage Class 8A: Combustible corrosive hazardous materials

Precautionary Measures & First Aid:

Prevention: Wear protective gloves, clothing, eye, and face protection (P280).[6]
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or

shower (P303 + P361 + P353). Immediately call a POISON CENTER or doctor.[6]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON

CENTER or doctor.[6]

Ingestion: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).[6]

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call

a POISON CENTER or doctor.

Handling: Use in a well-ventilated area, preferably a fume hood. It is moisture-sensitive and

reacts with water, liberating toxic gas.[6] Keep away from heat and sources of ignition.[6]

Incompatible Materials: Strong oxidizing agents, water, and moist air.[6]

Core Application: Mosher's Ester Analysis
The primary application of (+)-Mosher's chloride is in Mosher's ester analysis, a definitive NMR

method for assigning the absolute configuration of chiral secondary alcohols and amines.[1]

The methodology involves two parallel reactions where the chiral substrate is treated

separately with both (S)-(+)- and (R)-(-)-MTPA chloride to form a pair of diastereomeric esters.

The underlying principle is the anisotropic effect of the phenyl ring in the MTPA moiety. In the

most stable conformation of the resulting esters, the phenyl group and the trifluoromethyl group

orient themselves to shield or deshield nearby protons of the substrate. By comparing the ¹H

NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS -

δR), the absolute stereochemistry of the carbinol or amino center can be reliably determined.[1]

[5][6]

Reaction Mechanism and Stereochemical Principle
The reaction of (+)-Mosher's chloride with a chiral alcohol proceeds via a nucleophilic acyl

substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of

the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination
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of the chloride leaving group yields the stable MTPA ester and hydrochloric acid, which is

typically scavenged by a non-nucleophilic base like pyridine.

Caption: General reaction of (+)-Mosher's chloride with a chiral alcohol.

Experimental Protocol: Mosher's Ester Analysis
The following is a generalized protocol for the preparation of diastereomeric MTPA esters for

NMR analysis, adapted from established methodologies.[1][4] Two separate reactions must be

run in parallel: one with (S)-(+)-MTPA-Cl and one with (R)-(-)-MTPA-Cl.

Materials:

Chiral alcohol or amine of interest (~5 mg)

(S)-(+)-MTPA-Cl (CAS 20445-33-4) (1.2 - 1.5 equivalents)

(R)-(-)-MTPA-Cl (1.2 - 1.5 equivalents)

Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)

Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) as solvent

NMR tubes, syringes, and standard laboratory glassware (dried)

Procedure:

Preparation: In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (~5 mg) in

anhydrous DCM or CDCl₃ (approx. 0.5 mL).

Addition of Base: Add a slight excess of anhydrous pyridine (approx. 10 µL) to the solution to

act as a catalyst and acid scavenger.

Derivatization (Parallel Reactions):

Reaction A: To the solution of the alcohol, add (S)-(+)-MTPA-Cl (~1.2 eq).

Reaction B (in a separate vessel): Prepare an identical solution of the alcohol and add (R)-

(-)-MTPA-Cl (~1.2 eq).
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Reaction Monitoring: Seal the vessels and allow the reactions to proceed at room

temperature. The reaction is typically complete within 2-4 hours but may be left longer to

ensure completion. Monitor the reaction by TLC or ¹H NMR by observing the disappearance

of the carbinol proton signal.

Work-up (Optional but Recommended): For cleaner spectra, the crude reaction mixture can

be passed through a small plug of silica gel using an appropriate solvent system (e.g.,

hexane/ethyl acetate) to remove excess reagents and pyridinium salts.

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester and the

(R)-MTPA ester.

Data Interpretation:

Assign the proton signals for both diastereomers.

Calculate the chemical shift difference (Δδ) for corresponding protons using the formula:

Δδ = δ(S-ester) - δ(R-ester).

Protons with a positive Δδ value are assigned to one side of the MTPA plane, and those

with a negative Δδ value are on the other, allowing for the assignment of the absolute

configuration of the stereocenter.
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Caption: Experimental workflow for Mosher's ester analysis.
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Biological Activity Context
(+)-Mosher's chloride is not a biologically active molecule in the traditional sense of a drug or

therapeutic agent. It is a reactive chemical reagent designed for ex vivo analytical purposes. Its

interaction with biological molecules is limited to its use in derivatizing purified natural products

or metabolites to determine their stereochemistry.

However, it plays a critical indirect role in drug development and natural product chemistry. By

enabling the unambiguous assignment of absolute stereochemistry, it helps researchers

understand the structure-activity relationships of potentially bioactive compounds. For instance,

studies have used Mosher's method to determine the configuration of newly isolated natural

products that were subsequently found to possess antiproliferative or anti-neuroinflammatory

activities.[7] Its utility is also noted in the synthesis of agrochemicals where specific

stereoisomers can have enhanced efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1224843#cas-number-20445-33-4-chemical-
information-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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